

# Orexin B (Human): A Technical Guide to its Sequence, Signaling, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Orexin B, also known as Hypocretin-2, is a neuropeptide implicated in a wide array of physiological processes, most notably the regulation of the sleep-wake cycle, feeding behavior, and energy homeostasis.[1][2] Synthesized primarily in the lateral hypothalamus, Orexin B is derived from a common precursor, prepro-orexin, along with Orexin A.[3] It exerts its biological effects by interacting with two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[2][4] Notably, Orexin B displays a higher affinity for the OX2R.[5] The critical role of the orexin system is underscored by the finding that a loss of orexin-producing neurons results in the sleep disorder narcolepsy.[3] This has propelled the orexin system to the forefront of therapeutic research, particularly for sleep disorders and other neurological conditions.

This technical guide provides a comprehensive overview of human Orexin B, including its amino acid sequence, signaling pathways, and detailed protocols for key experimental analyses.

# **Amino Acid Sequence of Human Orexin B**

Human Orexin B is a 28-amino acid linear peptide with a C-terminal amidation. [5][6]



Three-Letter Code: Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2[7][8]

One-Letter Code: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2[6]

## **Quantitative Data: Receptor Binding Affinity**

The interaction of human Orexin B with its cognate receptors has been quantified through various binding and functional assays. The following table summarizes key affinity and potency values.

| Parameter | Receptor      | Value (nM) | Assay Type             | Cell Line | Reference |
|-----------|---------------|------------|------------------------|-----------|-----------|
| Ki        | Human<br>OX1R | 420        | Radioligand<br>Binding | -         | [6]       |
| Ki        | Human<br>OX2R | 36         | Radioligand<br>Binding | -         | [6]       |
| IC50      | Human<br>OX2R | 36         | Competitive<br>Binding | -         |           |
| IC50      | Human<br>OX1R | 420        | Competitive<br>Binding | -         |           |
| EC50      | Human<br>OX2R | 60         | [Ca2+]i<br>Transient   | -         |           |
| EC50      | Human<br>OX1R | 2500       | [Ca2+]i<br>Transient   | СНО       | [3]       |

# **Orexin B Signaling Pathways**

Orexin B primarily signals through the OX2R, a GPCR that can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[2][4] This promiscuous coupling initiates diverse intracellular cascades that ultimately mediate the peptide's excitatory effects on neurons.

### **Gq-Mediated Pathway**

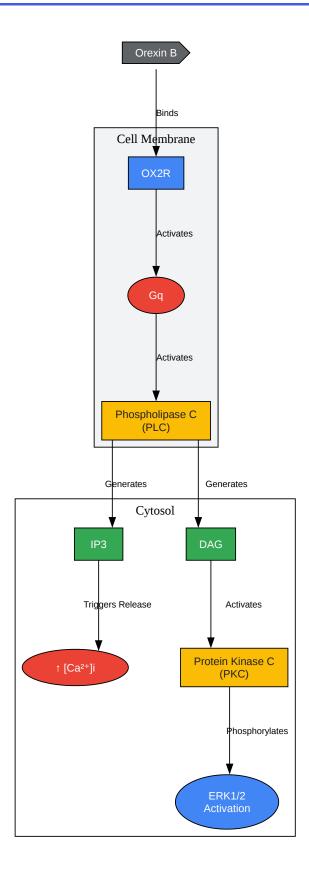




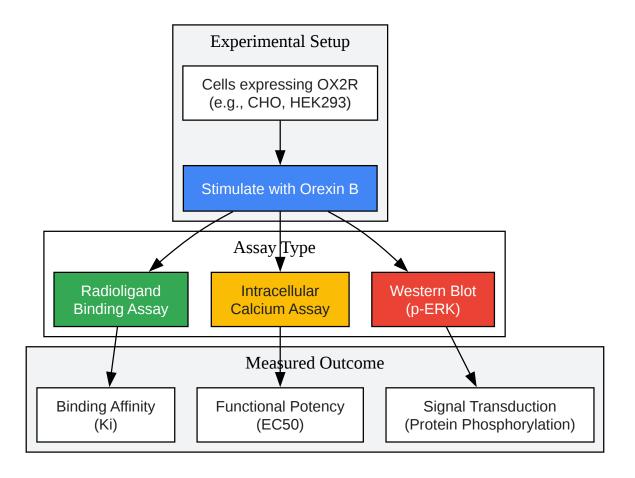


The canonical signaling pathway for Orexin B involves the activation of the Gq alpha subunit. This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] The subsequent rise in intracellular calcium is a hallmark of orexin receptor activation.[3][9]









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